Ethyl 3-[2-(3-Piperidinyl)ethoxy]benzoate hydrochloride is a synthetic compound that serves as a key building block in medicinal chemistry. It belongs to the class of aminoalkylbenzoates, specifically featuring a piperidine ring linked to a benzoate ester via an ethoxy chain. In scientific research, this compound is primarily used as an intermediate for the synthesis of diverse drug candidates, particularly those targeting the central nervous system. []
Ethyl 3-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride is a chemical compound classified under piperidine derivatives. Piperidine, a six-membered heterocyclic compound containing one nitrogen atom, is widely recognized for its significance in medicinal chemistry due to its presence in numerous pharmaceuticals and alkaloids. The specific structure of ethyl 3-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride contributes to its unique chemical properties and potential biological activities.
This compound is identified by the Chemical Abstracts Service number 1219980-78-5 and has a molecular formula of with a molecular weight of approximately 313.82 g/mol. It is classified as an organic compound within the broader category of piperidine derivatives, which are known for their diverse pharmacological activities.
The synthesis of ethyl 3-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride typically involves several key steps:
The reactions typically require controlled conditions such as temperature and pH to optimize yield and purity. Common solvents used in these reactions include dichloromethane or ethanol, and purification may involve recrystallization or chromatography.
The molecular structure of ethyl 3-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride can be represented as follows:
The compound features a benzene ring substituted with an ethoxy group linked to a piperidine moiety, which contributes to its biological activity.
Ethyl 3-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride can participate in various chemical reactions typical for piperidine derivatives:
These reactions are significant for its application in synthesizing more complex compounds.
The mechanism of action for ethyl 3-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride primarily involves interactions with biological receptors and enzymes. The piperidine ring can bind to various targets within biological systems, modulating their activity and leading to pharmacological effects. The specific pathways and interactions depend on the biological context, making it a subject of interest in pharmacological research.
Ethyl 3-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride has several scientific applications:
Ethyl 3-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride is synthesized through sequential functionalization of the piperidine ring and benzoate moiety. A common route begins with N-protection of 3-piperidinol using tert-butoxycarbonyl (Boc) groups, followed by Williamson ether synthesis with ethyl 3-hydroxybenzoate under basic conditions (K₂CO₃/DMF). Subsequent deprotection and hydrochloride salt formation yield the target compound [1]. Alternative pathways employ reductive amination of piperidine-3-carbaldehyde with 2-chloroethyl benzoate intermediates, though this route suffers from lower regioselectivity [5].
Positional isomers significantly impact synthetic efficiency:
Table 1: Synthetic Performance of Positional Isomers
Compound Name | CAS Number | Molecular Weight (g/mol) | Key Structural Difference | Typical Yield |
---|---|---|---|---|
Ethyl 3-[2-(3-piperidinyl)ethoxy]benzoate HCl | Not Provided | 313.82 | Piperidine N at 3-position | 85-92% |
Ethyl 3-[2-(2-piperidinyl)ethoxy]benzoate HCl | 1220031-88-8 | 313.82 | Piperidine N at 2-position | 72-78% |
Ethyl 3-[2-(4-piperidinyl)ethoxy]benzoate HCl | 1220031-86-6 | 313.82 | Piperidine N at 4-position | 68-75% |
Piperidine nitrogen alkylation employs palladium-catalyzed cross-coupling for C-N bond formation between halogenated benzoates and aminoethylpiperidines. This method achieves >90% regioselectivity when using Pd(OAc)₂/XPhos catalytic systems in toluene at 80°C [5]. For esterification, DMAP-catalyzed Steglich esterification outperforms acid chlorides in minimizing racemization: 3-piperidinylethanol reacts with 3-ethoxybenzoic acid using DCC/DMAP in CH₂Cl₂, yielding 95% coupled product before salt formation [1].
Critical advancements include:
The ethoxybenzoate-piperidine coupling efficiency depends on three optimized parameters:
Solvent polarity control: Polar aprotic solvents (DMF, acetonitrile) improve alkylation yields by 25% over ethereal solvents (THF) due to enhanced anion solvation. DMF achieves optimal balance between reactivity and byproduct formation [5] [8].
Temperature modulation: Maintaining 60-70°C during esterification prevents exothermic decomposition while ensuring complete conversion. Higher temperatures (>80°C) promote retro-Michael side reactions in piperidine derivatives [1].
Catalyst loading: Reduced DMAP concentrations (0.1 eq.) with stoichiometric DCC minimize ureic byproduct formation while maintaining 92% conversion rates [1].
Table 2: Reaction Optimization Parameters for Key Intermediate
Parameter | Optimal Condition | Suboptimal Alternative | Yield Impact | Reference |
---|---|---|---|---|
Solvent | Anhydrous DMF | Tetrahydrofuran | +25% yield | [5] |
Temperature | 65°C | Room temperature | +40% conversion | [1] |
Base | K₂CO₃ (2.2 eq.) | Na₂CO₃ | +15% yield | [8] |
Catalyst | DMAP (0.1 eq.) | Pyridine | +30% rate | [1] |
As a privileged scaffold, this piperidine-benzoate hybrid serves as:
Piperidine-containing compounds constitute >60% of FDA-approved nitrogen heterocycles in oncology, with ethyl 3-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride serving as precursor to kinase inhibitor pharmacophores. Its structural features enable rapid diversification into libraries screening for:
Table 3: Heterocyclic Drug Discovery Applications
Library Type | Target Class | Structural Modifications | Screening Output |
---|---|---|---|
Kinase Inhibitors | CDK4/6, ALK, FLT3 | Benzoate → pyrazole; Piperidine → pyrrolidine | IC₅₀ improvements (nM → pM) |
GPCR Ligands | Dopamine D₂, 5-HT₁A | Ethoxy linker elongation; N-alkylation | Binding affinity Kᵢ 0.2-5 nM |
Epigenetic Modulators | HDAC, BET Bromodomains | Ethoxy → hydroxamate; Benzoate → aniline | Cellular activity at 100 nM |
The compound’s synthetic tractability enables its use in DNA-encoded library (DEL) platforms, where its secondary amine facilitates straightforward on-DNA functionalization. Recent studies incorporated it into DELs screening >10⁹ compounds against undrugged oncology targets [1] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: